(3Z)-3-{[(2,4-difluorophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
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Description
(3Z)-3-{[(2,4-difluorophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a useful research compound. Its molecular formula is C20H13F3N2O3S2 and its molecular weight is 450.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization Techniques
Research has been dedicated to the development of novel synthetic routes and the functionalization of thiazine and thiophene derivatives. For instance, the work by (Khumalo et al., 2018) describes the synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via a three-component SuFEx type reaction, highlighting the innovative approaches in constructing such heterocyclic systems. This underscores the importance of developing efficient synthetic methodologies to access structurally complex and functionally diverse heterocycles.
Biological and Pharmacological Activities
Research into thiazine and thiophene derivatives also encompasses their biological and pharmacological properties. For example, the study by (Çıkla, 2010) investigates novel thioureas derived from 4-aminobenzohydrazide hydrazones for their antiviral, antitubercular, and anticancer activities. Such studies are crucial for identifying potential therapeutic agents among these heterocyclic compounds.
Material Science and Optical Applications
Heterocyclic compounds, including thiazine and thiophene derivatives, find applications in material science and optoelectronics. Research by (Zhang et al., 2010) on novel polyimides derived from bis(ether amine) monomers demonstrates the relevance of these compounds in creating materials with desirable properties such as organosolubility, optical transparency, and thermal stability.
Properties
IUPAC Name |
(3Z)-3-[(2,4-difluoroanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O3S2/c21-13-3-1-12(2-4-13)11-25-17-7-8-29-20(17)19(26)18(30(25,27)28)10-24-16-6-5-14(22)9-15(16)23/h1-10,24H,11H2/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMBPYHMDBSVLD-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)C(=CNC4=C(C=C(C=C4)F)F)S2(=O)=O)SC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)/C(=C/NC4=C(C=C(C=C4)F)F)/S2(=O)=O)SC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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